N-Formylglycine
Overview
Description
N-Formylglycine (fGly) is an amino acid derivative that plays a crucial role in biological processes, particularly as a rare residue located in the active site of sulfatases. It is also a precursor to motifs that are relevant in pharmaceutical contexts. The presence of the formyl group on the glycine backbone imparts unique chemical properties that make fGly a valuable target for synthetic and bioconjugation applications .
Synthesis Analysis
The synthesis of N-formylglycine derivatives has been explored in various studies. One approach involves the preparation of α-formylglycine building blocks from vitamin C, which are compatible with Fmoc solid-phase peptide synthesis. This method addresses the challenge of fGly degradation under acidic and nucleophile-rich conditions, which are typically encountered during resin cleavage in peptide synthesis . Additionally, N-formyl amides have been synthesized through condensation reactions or by reacting hydroxyglycyl peptides with hydrogen peroxide, yielding compounds that can act as irreversible inactivators of certain enzymes .
Molecular Structure Analysis
The molecular structure of N-formylglycine and its derivatives has been elucidated using various techniques. For instance, the crystal structure of the cytosine: N-formylglycine complex was determined, revealing the protonation of cytosine by the carboxyl group of N-acylamino acid and the involvement of ionic interactions in complex formation . Moreover, the crystal and molecular structures of N-formyl-Cα,α-diethylglycine have been determined by X-ray diffraction, showing a fully extended conformation of the diethylglycyl residue .
Chemical Reactions Analysis
N-Formylglycine has been shown to participate in various chemical reactions. It acts as a dead-end inhibitor for the succinic semialdehyde dehydrogenase reaction, displaying competitive inhibition with succinic semialdehyde and uncompetitive inhibition with respect to NAD+ . Furthermore, formylglycine-generating enzymes can posttranslationally introduce the FGly residue into recombinant proteins, which can then be used for site-specific labeling reactions due to the orthogonal reactivity of the aldehyde-bearing FGly residue .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-formylglycine and related compounds have been studied to understand their behavior in different environments. Ab initio SCF-MO calculations have been carried out to determine the conformational properties of N-formylglycine dithio acid, revealing the presence of three conformational states and providing insights into nonbonded interactions that have implications for enzyme-substrate complexes . Additionally, FTIR spectroscopy has been used to observe neutral forms of amino acids, including N-methylated derivatives, in the solid state, which undergo a non-reversible conversion to zwitterionic forms upon temperature increase .
Scientific Research Applications
Catalytic Function and Biotechnology Applications :
- fGly is essential in the active sites of type I sulfatases, where it is formed through the post-translational oxidation of cysteine or serine side chains. This residue is crucial for sulfate ester hydrolysis, demonstrating a unique and efficient catalytic mechanism (Appel & Bertozzi, 2015).
- The enzymes responsible for producing fGly, such as formylglycine-generating enzyme (FGE) and anaerobic sulfatase-maturating enzyme (anSME), are specialized and contribute to the activation of type I sulfatase targets. These enzymes have found applications in biotechnology beyond their natural catalytic functions (Appel & Bertozzi, 2015).
Role in Disease :
- Mutations in the gene encoding FGE are linked to multiple sulfatase deficiency (MSD), a lysosomal storage disorder. The posttranslational generation of FGly from a cysteine in the endoplasmic reticulum is critical for the activity of eukaryotic sulfatases, and its defect leads to MSD (Dierks et al., 2003).
Site-Specific Bioconjugation :
- fGly-generating enzymes enable the posttranslational introduction of the amino acid Cα-formylglycine (FGly) into recombinant proteins, starting from cysteine or serine residues within distinct consensus motifs. This unique aldehyde-bearing residue allows for site-specific labeling reactions on protein scaffolds, proving useful in various labeling strategies and applications (Krüger, Dierks, & Sewald, 2018).
Synthesis and Application in Peptide Synthesis :
- The synthesis of fGly building blocks from vitamin C and their application in peptide synthesis, like the preparation of macrocyclic peptides containing fGly-derived motifs, showcases the versatility of fGly in chemical synthesis (Yates et al., 2023).
Enzyme Inhibition :
- N-formylglycine has been identified as an inhibitor of the succinic semialdehyde dehydrogenase reaction, with potential implications for studying enzyme mechanisms and developing therapeutic agents (Kumar & Punekar, 1998).
Protein Conjugation and Immobilization :
- fGly's role in the site-specific, covalent immobilization of enzymes, such as in the immobilization of dehalogenase, demonstrates its utility in enhancing enzyme stability and operational efficiency, which is beneficial for industrial applications (Jian et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-formamidoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3/c5-2-4-1-3(6)7/h2H,1H2,(H,4,5)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJBHEZMOKVTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179615 | |
Record name | N-formylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formylglycine | |
CAS RN |
2491-15-8 | |
Record name | Formylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2491-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-formylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Formylglycine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-formylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-formylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.864 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FORMYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11F24CG16M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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